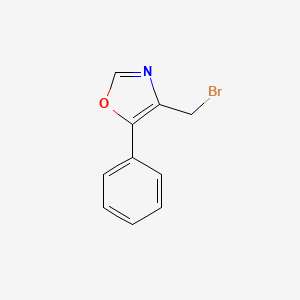

4-(Bromomethyl)-5-phenyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYSMAZUGYWNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379969 | |

| Record name | 4-(bromomethyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-94-7 | |

| Record name | 4-(Bromomethyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-5-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(bromomethyl)-5-phenyloxazole. This heterocyclic compound is a valuable reactive intermediate in synthetic organic chemistry, particularly in the field of drug discovery. Its utility stems from the presence of a reactive bromomethyl group attached to a stable phenyloxazole core, which allows for the facile introduction of this moiety into a wide range of molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, key chemical data, and visualizations of synthetic workflows and applications.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in chemical synthesis and for predicting its behavior in various reaction and solvent systems.

| Property | Value | Reference |

| IUPAC Name | 4-(bromomethyl)-5-phenyl-1,3-oxazole | [] |

| Synonyms | 4-(BROMOMETHYL)-5-PHENYL-1,3-OXAZOLE; [4-(Bromomethyl)-1,3-oxazol-5-yl]benzene | [][2] |

| CAS Number | 368869-94-7 | [][2] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [2][4] |

| Melting Point | 50-52°C | [] |

| Boiling Point | 351.8°C at 760 mmHg (Predicted) | [] |

| Density | 1.485 g/cm³ (Predicted) | [] |

| InChI Key | WHYSMAZUGYWNJN-UHFFFAOYSA-N | [][5] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CBr | [][5] |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its reactivity, which is dominated by the bromomethyl group at the 4-position of the oxazole ring. This group is an excellent electrophile and a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[6][7]

This reactivity allows for the alkylation of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions. Consequently, this compound serves as a versatile building block for introducing the 4-methyl-5-phenyloxazole scaffold into more complex molecular architectures.[7] The oxazole ring itself is generally stable under the conditions typically employed for these substitution reactions. This combination of a reactive handle on a stable aromatic core makes it a valuable reagent in medicinal chemistry for the synthesis of novel compounds.[6][7]

Experimental Protocols

The following section details a generalized experimental protocol for a nucleophilic substitution reaction using this compound. This methodology is broadly applicable for reacting the compound with various nucleophiles.

General Protocol: Synthesis of 4-((Nucleophilomethyl))-5-phenyloxazole Derivatives

Materials:

-

This compound (1.0 eq.)

-

Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.1 - 1.5 eq.)

-

Mild inorganic base (e.g., K₂CO₃, NaHCO₃) (1.5 - 2.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

-

Reaction Setup: To a solution of the chosen nucleophile (1.1 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile), add a mild base such as potassium carbonate (1.5 eq.).

-

Addition of Reagent: Add a solution of this compound (1.0 eq.) in the same solvent to the mixture dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. For less reactive nucleophiles, the temperature may be moderately increased (e.g., to 40-60°C).

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base and any resulting salts.[8] Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted 5-phenyloxazole derivative.[6][8]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: A generalized experimental workflow for synthesizing 5-phenyloxazole derivatives.

Diagram 2: Application in Drug Discovery

Caption: Logical workflow from building block to drug candidate.

Applications in Drug Discovery

The oxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.[9] Derivatives of phenyloxazole have shown significant promise as therapeutic agents, particularly in oncology.[6] A notable mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are crucial for cell division, these compounds can induce cell cycle arrest (commonly at the G2/M phase) and subsequently trigger apoptosis, or programmed cell death, in cancer cells.[6]

This compound is not typically a final drug product but rather a key intermediate used to generate libraries of diverse compounds for biological screening.[6][7] As illustrated in the diagram above, its reactive nature allows for the systematic modification of the molecule by introducing various functional groups. This strategy enables medicinal chemists to explore the structure-activity relationship (SAR) of the 5-phenyloxazole core, optimizing for potency, selectivity, and pharmacokinetic properties to develop novel drug candidates.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. Based on its structure as a bromomethylated aromatic compound, it is expected to be an irritant. The safety data sheet (SDS) for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined chemical properties and the predictable reactivity of its bromomethyl group make it an ideal starting material for the synthesis of diverse libraries of novel compounds. The importance of the phenyloxazole motif in drug discovery, especially in the development of anticancer agents, underscores the significance of this compound as a key intermediate for researchers and drug development professionals. Proper handling and adherence to safety protocols are essential when working with this reactive reagent.

References

- 2. parchem.com [parchem.com]

- 3. This compound | C10H8BrNO | CID 2776301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Bromomethyl)-2-phenyloxazole | C10H8BrNO | CID 12748355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound [chemdict.com]

4-(bromomethyl)-5-phenyloxazole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(bromomethyl)-5-phenyloxazole

Authored by: A Senior Application Scientist

Abstract

The unambiguous determination of a chemical structure is the bedrock of chemical research, particularly in the fields of medicinal chemistry and materials science where structure dictates function. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest as a reactive intermediate and building block. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system of analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the multi-faceted analytical approach required to confirm a molecular structure with absolute certainty.

Introduction: The Imperative for Rigorous Elucidation

This compound (C₁₀H₈BrNO) is a substituted oxazole, a class of heterocyclic compounds prevalent in many biologically active molecules and functional materials.[1][2] Its structure features a stable 5-phenyloxazole core and a reactive bromomethyl group, making it a valuable synthetic intermediate for introducing the oxazole moiety into larger, more complex molecules.[3] Given its potential, an unassailable confirmation of its structure is paramount before its use in any application.

The process of structure elucidation involves a systematic approach where data from multiple analytical techniques are combined to piece together the molecular puzzle.[4][5] This guide will detail the roles of three core spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[4][6]

-

Infrared (IR) Spectroscopy: To identify the functional groups present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atom-to-atom connectivity.[7][8]

This integrated strategy ensures that each piece of evidence corroborates the others, leading to a single, validated structural assignment.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula via Mass Spectrometry

The first step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.[6]

Causality & Experimental Choice

We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion (M⁺˙). HRMS is critical for distinguishing the target formula C₁₀H₈BrNO from other potential isobaric combinations.

Predicted HRMS Data

The presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), provides a highly characteristic isotopic pattern. The molecular ion peak will appear as a doublet of nearly 1:1 intensity, separated by approximately 2 m/z units. This is a key validation checkpoint.

| Ion Species | Calculated Exact Mass (Da) | Description |

| [C₁₀H₈⁷⁹BrNO + H]⁺ | 237.98621 | Molecular ion with ⁷⁹Br, protonated |

| [C₁₀H₈⁸¹BrNO + H]⁺ | 239.98416 | Molecular ion with ⁸¹Br, protonated |

| [C₁₀H₈⁷⁹BrNO + Na]⁺ | 259.96815 | Sodium adduct with ⁷⁹Br |

| [C₁₀H₈⁸¹BrNO + Na]⁺ | 261.96610 | Sodium adduct with ⁸¹Br |

Data predicted for this compound.[9]

Tandem MS (MS/MS) for Structural Fragments

By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation), we can gain initial insights into the molecule's structure.[6]

Caption: Predicted MS/MS fragmentation pathway.

This fragmentation pattern supports the presence of a labile bromine atom and a phenyl group, providing the first pieces of structural evidence that will be corroborated by other techniques.

Protocol 1: HRMS Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Dilute this stock solution by taking 100 µL and adding it to 1 mL of the same solvent to achieve a final concentration of ~100 µg/mL. If any precipitate is observed, the solution must be filtered.

-

Vial Transfer: Place the final solution into a 2 mL glass mass spectrometry vial with a screw cap and a PTFE septum.[10] Plastic vials should be avoided when using organic solvents to prevent leaching of plasticizers.[10]

-

Instrumentation: Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire the full scan spectrum to observe the molecular ion cluster. Perform a tandem MS (MS/MS) experiment on the primary molecular ion peaks (m/z ~238 and ~240) to obtain fragmentation data.

Functional Group Mapping: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[4] It works by measuring the absorption of infrared radiation by molecular vibrations.

Causality & Experimental Choice

While NMR and MS provide detailed connectivity and formula information, IR spectroscopy offers a quick and unambiguous confirmation of key functional groups. The presence of aromatic C-H bonds, aromatic ring stretches, and vibrations from the heterocyclic oxazole ring are all expected to give characteristic signals.[11][12]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Assignment |

| 3100–3000 | C-H Stretch | Medium | Aromatic C-H (Phenyl & Oxazole rings) |

| 2950–2850 | C-H Stretch | Weak | Aliphatic C-H (CH₂Br group) |

| 1600–1585 | C=C Stretch (in-ring) | Medium | Phenyl ring |

| 1500–1400 | C=C Stretch (in-ring) | Strong | Phenyl ring |

| ~1620 | C=N Stretch | Medium | Oxazole ring |

| ~1100 | C-O Stretch | Strong | Oxazole ring C-O-C |

| 900–675 | C-H Out-of-Plane Bend ("oop") | Strong | Monosubstituted phenyl ring pattern |

| ~650 | C-Br Stretch | Medium | Bromomethyl group |

This table summarizes characteristic IR absorption bands for aromatic and oxazole-containing compounds.[11][13][14][15]

Protocol 2: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet into the holder and record the sample spectrum. The instrument software will automatically subtract the background.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[7][8] It provides information about the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we expect three distinct signals.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Singlet (s) | 1H | H2 | Proton on the oxazole ring at position 2, deshielded by N and O atoms. |

| 7.5–7.3 | Multiplet (m) | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |

| ~4.6 | Singlet (s) | 2H | CH₂Br | Methylene protons adjacent to the electronegative bromine atom and the oxazole ring. |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151 | C2 | Oxazole carbon between N and O. |

| ~150 | C5 | Oxazole carbon bonded to the phenyl group. |

| ~138 | C4 | Oxazole carbon bonded to the CH₂Br group. |

| 129–125 | Ar-C | Aromatic carbons of the phenyl ring (4 signals expected). |

| ~25 | CH₂Br | Aliphatic carbon of the bromomethyl group. |

2D NMR: Establishing Connectivity

While 1D NMR suggests the fragments, 2D NMR experiments provide the definitive proof of how they are connected. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fiveable.me [fiveable.me]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 4-(Bromomethyl)-5-phenyloxazole: Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary

The oxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for drug discovery.[2] Within this important class of heterocycles, 4-(bromomethyl)-5-phenyloxazole (C₁₀H₈BrNO) emerges as a pivotal synthetic intermediate.[3][4] Its strategic design, combining the stable 5-phenyloxazole core with a highly reactive bromomethyl group, renders it an exceptionally versatile building block for introducing the oxazole moiety into novel molecular architectures. This guide provides an in-depth technical overview of its synthesis, chemical behavior, and strategic application, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of this compound are summarized below. The molecule's structure features a benzylic bromide, which is inherently reactive towards nucleophilic displacement due to the stabilization of the transition state by the adjacent aromatic oxazole ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [5] |

| Molecular Weight | 238.08 g/mol | [5] |

| CAS Number | 368869-94-7 | [5] |

| IUPAC Name | 4-(bromomethyl)-5-phenyl-1,3-oxazole | [6] |

| Appearance | Likely a solid at room temperature | [6] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | [1] |

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in consolidated literature, a plausible and robust pathway can be designed based on established methodologies for oxazole formation and subsequent functionalization.

A Representative Synthetic Pathway

The most logical approach involves a two-stage process: first, the construction of a 4-methyl-5-phenyloxazole precursor, followed by a selective radical bromination of the methyl group.

Causality of Method Selection:

-

Stage 1 (Oxazole Formation): The Robinson-Gabriel synthesis is a classic and reliable method for creating 2,4,5-substituted oxazoles. It proceeds via the cyclodehydration of an N-acyl-alpha-amino ketone. This method is chosen for its high yields and tolerance of various functional groups.

-

Stage 2 (Bromination): Selective bromination of the benzylic-like methyl group is best achieved using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This method is highly specific for allylic and benzylic positions and avoids bromination of the aromatic rings.

Caption: Plausible two-stage synthesis of this compound.

Representative Experimental Protocol: Synthesis

Protocol Pillar: Self-Validation. This protocol is designed as a closed-loop system. The successful synthesis of the intermediate (4-methyl-5-phenyloxazole) is confirmed by spectroscopic analysis before proceeding. The final product's identity and purity are then validated against predicted spectroscopic data, ensuring confidence in the material's quality for subsequent applications.

Stage 1: Synthesis of 4-Methyl-5-phenyloxazole [2]

-

Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq.) in pyridine, add acetic anhydride (1.2 eq.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor completion by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one.

-

Cyclodehydration: Dissolve the crude intermediate in a minimal amount of a suitable solvent and add a dehydrating agent (e.g., concentrated H₂SO₄ or P₂O₅) cautiously.

-

Reaction: Heat the mixture under reflux for 2 hours, monitoring by TLC.

-

Purification: After cooling, carefully neutralize the mixture with a base (e.g., Na₂CO₃ solution) and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.

Stage 2: Synthesis of this compound

-

Setup: To a solution of 4-methyl-5-phenyloxazole (1.0 eq.) in dry carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN.

-

Reaction: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Signature (Predicted)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.70 | s | 1H | H2 (oxazole) | The proton at the 2-position of the oxazole ring is a singlet in a downfield aromatic region. |

| ~7.65 - 7.40 | m | 5H | Phenyl-H | Protons of the phenyl ring will appear as a complex multiplet. |

| ~4.60 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine and the oxazole ring are deshielded and appear as a sharp singlet. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~152.0 | C2 (oxazole) | Carbon atom between N and O in the oxazole ring. |

| ~150.5 | C5 (oxazole) | Carbon bearing the phenyl group. |

| ~138.0 | C4 (oxazole) | Carbon bearing the bromomethyl group. |

| ~130.0 - 128.0 | Phenyl-C | Aromatic carbons of the phenyl ring. |

| ~127.5 | Phenyl-C (ipso) | Carbon of the phenyl ring attached to the oxazole. |

| ~25.0 | -CH₂Br | The bromomethyl carbon, shifted downfield by the electronegative bromine. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600, ~1480 | C=C stretch (aromatic rings) |

| ~1550 | C=N stretch (oxazole ring) |

| ~1100 | C-O-C stretch (oxazole ring) |

| ~1250 | C-Br stretch |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the exceptional reactivity of its bromomethyl group. The C-Br bond is highly polarized and susceptible to nucleophilic attack, making it an excellent electrophile for constructing more complex molecules. The bromine atom is a good leaving group, facilitating Sɴ2 reactions under mild conditions.[1]

This reactivity allows for the facile introduction of the 5-phenyloxazole moiety onto a wide range of molecular scaffolds through the formation of new carbon-heteroatom bonds.

Caption: Reactivity manifold of this compound with common nucleophiles.

Application in Drug Discovery: A Workflow

This compound is an ideal starting point for generating chemical libraries for biological screening. The workflow involves synthesizing a diverse set of derivatives through parallel reactions, followed by purification and biological evaluation.

General Protocol: Nucleophilic Substitution (S-Alkylation Example)

This protocol describes a typical S-alkylation reaction, a common strategy in medicinal chemistry to link heterocyclic scaffolds to sulfur-containing fragments.

Rationale for Conditions:

-

Solvent: A polar aprotic solvent like DMF or Acetonitrile is chosen to dissolve the reactants and facilitate the Sɴ2 mechanism without interfering with the nucleophile.

-

Base: A mild inorganic base like K₂CO₃ is used to deprotonate the thiol, generating the more potent thiolate nucleophile. It is easily removed by filtration after the reaction.

-

Temperature: Room temperature is often sufficient due to the high reactivity of the benzylic bromide, minimizing potential side reactions and degradation.

Step-by-Step Methodology:

-

Preparation: To a solution of the desired thiol (1.1 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

-

Addition: Stir the suspension at room temperature for 15 minutes, then add a solution of this compound (1.0 eq.) in acetonitrile dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired thioether derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR, LC-MS, and IR spectroscopy.

Standard Experimental and Screening Workflow

Caption: A typical workflow from synthesis to hit identification in drug discovery.

Biological Potential of the Oxazole Scaffold

While specific biological data for derivatives of this compound is sparse, the broader class of substituted oxazoles has demonstrated significant potential in several therapeutic areas. This highlights the value of this building block in accessing potentially bioactive chemical space.

| Therapeutic Area | Mechanism of Action / Target | Example Activity of Related Oxazoles | Source |

| Anticancer | Tubulin Polymerization Inhibition, Kinase Inhibition | Derivatives of 4,5-diphenyloxazole induce cell cycle arrest at the G2/M phase and trigger apoptosis. | [3] |

| Anticancer | Inhibition of STAT3, G-quadruplex stabilization | Oxazole derivatives have shown potent activity against various cancer cell lines with IC₅₀ values in the nanomolar range. | [1] |

| Antimicrobial | Enzyme Inhibition, Membrane Disruption | Thiazolopyridine derivatives containing an oxazole-like core show potent activity against P. aeruginosa and E. coli. | [8] |

| Anti-inflammatory | Cyclooxygenase (COX) Enzyme Inhibition | Oxazole derivatives are evaluated for their ability to inhibit COX enzymes, key mediators of inflammation. | [2] |

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined reactivity, centered on the bromomethyl group, provides a reliable and efficient handle for incorporating the biologically relevant 5-phenyloxazole scaffold into a multitude of structures. While detailed characterization and application data for this specific molecule require further exploration in published literature, its potential, inferred from the rich chemistry of related oxazoles, is undeniable. This guide serves as a foundational resource to empower researchers to leverage the synthetic potential of this compound in the rational design and discovery of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H8BrNO | CID 2776301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 368869-94-7|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole (CAS Number 368869-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-5-phenyloxazole is a heterocyclic organic compound featuring a central oxazole ring substituted with a phenyl group at the 5-position and a reactive bromomethyl group at the 4-position. While specific detailed studies on this particular molecule are limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole core is a well-established pharmacophore present in numerous biologically active compounds, and the bromomethyl group serves as a versatile handle for further chemical modifications.[1]

This technical guide provides a comprehensive overview of this compound, drawing upon data from closely related analogs to infer its chemical properties, potential synthetic routes, reactivity, and prospective biological applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Based on available data for this compound and related compounds, the following physicochemical properties can be summarized.

| Property | Value | Reference(s) |

| CAS Number | 368869-94-7 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| Appearance | Likely a solid, based on analogous compounds. | [1] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [1] |

| Chemical Structure |  | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would involve the adaptation of the Robinson-Gabriel synthesis. This would likely begin with the appropriate α-aminoketone precursor, followed by acylation and subsequent cyclodehydration. The bromination of a corresponding 4-methyl-5-phenyloxazole would then yield the final product.

Reactivity of the Bromomethyl Group

The bromomethyl group on the oxazole ring is a key feature for its utility as a synthetic intermediate. Bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[4] This reactivity allows for the facile introduction of a wide variety of functional groups.

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of 4-substituted-5-phenyloxazole derivatives has shown significant promise in several therapeutic areas. The data presented below is for structurally related analogs and serves to highlight the potential of this chemical scaffold.

Anti-inflammatory Activity

Derivatives of 4-methyl-5-phenyloxazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

Table 1: In Vitro Anti-inflammatory Activity of 4-Aryl/cycloalkyl-5-phenyloxazole Derivatives as COX-2 Inhibitors [5]

| Compound | R (at position 4) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | - | 15 | 0.04 | 375 |

| Derivative A | 4-Sulfamoylphenyl | >100 | 0.3 | >333 |

| Derivative B | 4-Methylphenyl | 10 | 0.2 | 50 |

| Derivative C | Cyclohexyl | 5 | 0.1 | 50 |

Anticancer Activity

Oxazolone derivatives, which are structurally related to the oxazole core, have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives [5]

| Compound | Substituent on Arylidene Ring | Cell Line | CTC₅₀ (µg/mL) |

| 1 | 4-H | A549 | 25 |

| 2 | 4-Cl | A549 | 80 |

| 3 | 4-OH | A549 | 33 |

| 4 | 4-OCH₃ | A549 | 40 |

Antimicrobial Activity

Certain oxazole derivatives have also shown potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 3: Antimicrobial Activity of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole Derivatives [5]

| Compound | R¹ | R² | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | H | H | 12.5 | 25 |

| 2 | Cl | H | 6.25 | 12.5 |

| 3 | Cl | Cl | 3.12 | 6.25 |

Experimental Protocols (Inferred from Analogous Compounds)

The following experimental protocols are generalized from procedures for closely related compounds and can serve as a starting point for the synthesis and derivatization of this compound.

General Protocol for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a nucleophile.[6]

Materials:

-

This compound

-

Nucleophile (e.g., alcohol, thiol, amine) (1.2 equivalents)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Base (e.g., K₂CO₃, NaH) (1.5 equivalents)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base.

-

Add the nucleophile (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-substituted-methyl-5-phenyloxazole derivative.

COX-2 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized compounds.[7]

Signaling Pathways

Based on the activity of analogous compounds as COX-2 inhibitors, a primary signaling pathway of interest is the arachidonic acid cascade, which leads to the production of prostaglandins involved in inflammation.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. Its reactive bromomethyl group, coupled with the biologically relevant 5-phenyloxazole core, makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities of closely related analogs strongly suggest that derivatives of this compound warrant further investigation as potential therapeutic agents. The synthetic routes and experimental protocols outlined in this guide, though inferred, provide a solid foundation for researchers to begin exploring the chemistry and biological potential of this promising scaffold.

References

The Biological Landscape of Phenyloxazole Derivatives: A Technical Guide

The phenyloxazole scaffold, a five-membered heterocyclic ring containing both oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged" framework, enabling derivatives to interact with a wide array of biological targets. This has led to the development of numerous compounds with significant pharmacological activities.

This technical guide offers a comprehensive overview of the principal biological activities of phenyloxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate ongoing research and discovery in this promising area.

Anticancer Activity

Phenyloxazole derivatives have demonstrated considerable potential as cytotoxic agents against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) or the inhibition of critical cellular processes required for tumor growth and proliferation.[1][2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of these compounds are typically quantified by their IC50 (half-maximal inhibitory concentration) or CTC50 (concentration that inhibits cell growth by 50%) values, as determined by assays such as the MTT or Sulforhodamine B (SRB) assays.[3]

| Compound/Derivative Class | Cancer Cell Line | Assay | Metric (µg/mL) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 25 | [3] |

| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 80 | [3] |

| 4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 33 | [3] |

| 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 40 | [3] |

| 4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 156 | [3] |

| 4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-one | A549 Human Lung Carcinoma | SRB | CTC50: 38 | [3] |

Visualizing the Mechanism and Workflow

Many cytotoxic agents exert their effects by triggering apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway.

Caption: Simplified intrinsic apoptosis signaling pathway.[4]

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.

Caption: General workflow of the MTT cytotoxicity assay.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of phenyloxazole derivatives against adherent cancer cell lines.[4][5][6]

1. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenyloxazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

-

Sterile 96-well flat-bottom culture plates

-

Phosphate-buffered saline (PBS)

2. Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the phenyloxazole derivative in complete culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., medium with DMSO at the highest concentration used) and wells with medium only (blank).[7]

-

Incubation: Incubate the plate for a specified period (commonly 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: Following the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4][8]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-200 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Derivatives of the phenyloxazole core have shown promising activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[11]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Metric (MIC in µg/mL) | Reference |

| Antibacterial | |||

| Compound 4b | Staphylococcus aureus | 12.5 | [12] |

| Compound 4c | Staphylococcus aureus | 12.5 | [12] |

| Compound 5a | Pseudomonas aeruginosa | 25 | [12] |

| Antifungal | |||

| Compound 4c | Candida albicans | 12.5 | [12] |

| Compound A31 | Candida albicans | 0.03-0.5 | [13] |

| Compound A31 | Cryptococcus neoformans | 0.25-2 | [13] |

| Compound A31 | Aspergillus fumigatus | 0.25-2 | [13] |

| *5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives | |||

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative |

Visualizing the Experimental Workflow

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for the broth microdilution susceptibility test.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a quantitative method to assess the antimicrobial activity of phenyloxazole derivatives.[11][14][15]

1. Materials:

-

Phenyloxazole derivative

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

DMSO

2. Procedure:

-

Compound Preparation: Dissolve the phenyloxazole derivative in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (inoculum in broth without any compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility. A vehicle control (inoculum with the highest concentration of DMSO) should also be included.

-

Incubation: Seal the plates and incubate at the optimal temperature (e.g., 35-37°C) for 18-24 hours for most bacteria or 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the phenyloxazole derivative that completely inhibits visible growth (i.e., the first clear well).

Anti-inflammatory Activity

A significant area of investigation for phenyloxazole derivatives is their role as anti-inflammatory agents.[16] A primary mechanism of action for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[17][18] By selectively targeting COX-2 over the constitutively expressed COX-1, these derivatives may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential can be assessed through various in vitro assays, including enzyme inhibition and cell-based models.

| Derivative Class | Assay Type | Metric | Reference |

| 4-Aryl/cycloalkyl-5-phenyloxazoles | COX-2 Inhibition | Potent and Selective Inhibition | [18] |

| 4-Methyl-5-phenyloxazoles | COX-2 Inhibition | Selective Inhibition | [17] |

| Oxazole Derivatives | HRBC Membrane Stabilization | % Protection from Lysis | [3] |

Visualizing the Signaling Pathway

The inhibition of the COX-2 pathway is a key strategy for reducing inflammation. The diagram below shows where phenyloxazole derivatives intervene.

Caption: Inhibition of the COX-2 pathway by phenyloxazole derivatives.[17]

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes, preventing the release of inflammatory mediators.[3][19]

1. Materials:

-

Fresh whole human blood (collected with an anticoagulant like heparin)

-

Phenyloxazole derivatives

-

Standard drug (e.g., Aspirin, Diclofenac sodium)

-

Phosphate buffer saline (PBS, pH 7.4)

-

Hyposaline (0.25% NaCl) and Isosaline (0.9% NaCl)

-

Centrifuge

2. Procedure:

-

HRBC Suspension Preparation: Centrifuge the fresh whole blood at 3000 rpm for 10 minutes. Discard the plasma and buffy coat (the layer of white blood cells). Wash the remaining red blood cells three times with isosaline. Resuspend the packed red blood cells to create a 10% (v/v) suspension in isosaline.

-

Reaction Mixture Preparation: Set up test tubes as follows:

-

Control: 1.0 mL of phosphate buffer + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

-

Test: 1.0 mL of phenyloxazole derivative solution (at various concentrations) + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

-

Standard: 1.0 mL of standard drug solution (at various concentrations) + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

-

-

Incubation: Incubate all test tubes at 37°C for 30 minutes.

-

Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 5 minutes.

-

Absorbance Measurement: Collect the supernatant from each tube and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of membrane stabilization (protection against hemolysis) using the following formula:

-

% Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Conclusion

The phenyloxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this important class of molecules. Future research efforts should be directed towards synthesizing and screening a wider diversity of phenyloxazole derivatives to establish more definitive structure-activity relationships, elucidating specific molecular targets, and advancing the most promising compounds into in vivo models to validate their therapeutic potential.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apec.org [apec.org]

- 12. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. UpToDate 2018 [doctorabad.com]

- 16. wjpmr.com [wjpmr.com]

- 17. benchchem.com [benchchem.com]

- 18. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties. Among the vast library of oxazole derivatives, 4-(bromomethyl)-5-phenyloxazole serves as a highly versatile and reactive intermediate in medicinal chemistry. The presence of a bromomethyl group at the 4-position of the stable 5-phenyloxazole core provides a convenient handle for synthetic chemists to introduce the oxazole moiety into more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and key chemical reactions. Furthermore, it explores the biological landscape of structurally related phenyloxazole derivatives to highlight the therapeutic potential of this compound class.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 368869-94-7 | |

| IUPAC Name | 4-(bromomethyl)-5-phenyl-1,3-oxazole | |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)CBr | [2] |

| InChI Key | WHYSMAZUGYWNJN-UHFFFAOYSA-N | [2] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, and EtOAc | [3] |

| Predicted XlogP | 2.6 | [2] |

| Predicted Mass Spec | [M+H]⁺: 237.98621, [M+Na]⁺: 259.96815 | [2] |

Synthesis and Experimental Protocols

A specific, detailed protocol for the synthesis of this compound is not prominently featured in the literature, suggesting it is primarily a synthetic intermediate. However, a plausible and efficient two-step synthetic pathway can be conceptualized based on established methods for analogous oxazole derivatives: the Robinson-Gabriel synthesis of the oxazole core, followed by benzylic bromination.[4][5]

Step 1: Synthesis of 4-methyl-5-phenyloxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for constructing the oxazole ring from a 2-acylamino-ketone precursor through cyclodehydration.[4]

Experimental Protocol:

-

Acylation of 2-Amino-1-phenylethan-1-one:

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[4]

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.[4]

-

-

Cyclodehydration:

-

Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or phosphoryl chloride.[4]

-

Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

-

After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[4]

-

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Substituted Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to a substituted oxazole ring. The oxazole motif is a prevalent scaffold in medicinal chemistry, and the functionalization of this heterocycle is of paramount importance in the development of novel therapeutic agents. The bromomethyl group serves as a versatile handle for introducing a wide array of chemical moieties through various organic transformations. This document details the key reactions, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Core Concepts: Reactivity of the Bromomethyl-Oxazole Moiety

The reactivity of the bromomethyl group on a substituted oxazole is primarily dictated by its susceptibility to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it a potent electrophile.

The bromide ion is an excellent leaving group, facilitating facile displacement by a wide range of nucleophiles. This inherent reactivity makes bromomethyl oxazoles valuable intermediates in the synthesis of more complex molecules.[1][2] Compared to their chloromethyl counterparts, bromomethyl oxazoles are significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields in nucleophilic substitution reactions.[2]

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, alkoxides, and carbanions. This allows for the introduction of diverse functional groups at the methylene position.

Data Presentation: Nucleophilic Substitution Reactions

| Oxazole Reactant | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Bromomethyl-4,5-diphenyl-oxazole | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 4-6 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | Not specified | [2] |

| 2-Bromomethyl-4,5-diphenyl-oxazole | Primary amine | K₂CO₃ | Acetonitrile/THF | Room Temp | 2-4 | N-substituted 2-(aminomethyl)-4,5-diphenyl-oxazole | Not specified | |

| 2-(Bromomethyl)oxazole derivative | Sodium azide (aq) | DBN | Acetone | Room Temp | 0.5 | 2-(Azidomethyl)oxazole derivative | 89% conversion, 74% selectivity | [3] |

| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | Pyridine | Not specified | 0 | 3 | 2-((1,3-Benzothiazol-2-ylthio)methyl)-1,3-thiaselenole | 61% | [4] |

| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | None | DMF | Room Temp | 48 | 2-((1,3-Benzothiazol-2-ylthio)methyl)-1,3-thiaselenole | 99% | [5] |

Experimental Protocols: Nucleophilic Substitution

Materials:

-

2-Bromomethyl-4,5-diphenyl-oxazole

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask.

-

To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.

-

After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

Materials:

-

2-(Bromomethyl)oxazole derivative

-

Sodium azide (NaN₃)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Acetone

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve the 2-(bromomethyl)oxazole derivative in acetone.

-

Add DBN to neutralize any acidic medium.

-

Add a 2.5 M aqueous solution of sodium azide (1.1 - 1.3 equivalents).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Monitor the conversion of the starting material by a suitable analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product as necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of the bromomethyl group can be activated by a palladium catalyst to participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for the synthesis of complex substituted oxazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of bromomethyl oxazoles with boronic acids or their derivatives is an effective method for creating a C(sp³)-C(sp²) bond.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromomethyl-2-chlorooxazole[6]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene | 80 | 18 | 68 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene | 80 | 18 | 55 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene | 80 | 18 | 38 |

Stille Coupling

Stille coupling provides an alternative method for C-C bond formation, reacting the bromomethyl oxazole with an organostannane reagent. This reaction often shows good selectivity for the bromomethyl position, even in the presence of other reactive sites like a chloro-substituent on the oxazole ring.[6]

Data Presentation: Stille Coupling of 4-Bromomethyl-2-chlorooxazole[6]

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 80 | 3 | 85 |

| 2 | Tributyl(2-furyl)tin | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 80 | 3 | 80 |

| 3 | (E)-Tributyl(styryl)tin | Pd₂(dba)₃ (2.5) | TFP (10) | NMP | 80 | 3 | 75 |

TFP = Tri(2-furyl)phosphine, NMP = N-Methyl-2-pyrrolidone

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

Materials:

-

Bromomethyl-substituted oxazole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., P(t-Bu)₃)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., Toluene)

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine the bromomethyl-substituted oxazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2.5 mol%), phosphine ligand (10 mol%), and base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80 °C and stir for the specified time (typically 18 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Visualizations

Reaction Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of 4,5-Disubstituted Oxazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the various substituted oxazoles, the 4,5-disubstituted motif has garnered significant attention due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the potential therapeutic applications of 4,5-disubstituted oxazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research has focused on the development of 4,5-disubstituted oxazoles as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[1] These compounds often act as cis-restricted analogues of combretastatin A-4 (CA-4), a natural product known for its potent antimitotic activity. By locking the diaryl substituents in a favorable conformation, the oxazole ring enhances the binding affinity to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition Activities

Several 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole derivatives have demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1] The substitution pattern on the phenyl ring at the 5-position significantly influences the cytotoxic potency.

| Compound ID | 5-Substituent | Cancer Cell Line | Antiproliferative Activity (IC50, nM)[1] | Tubulin Polymerization Inhibition (IC50, µM)[1] |

| 4g | m-fluoro-p-methoxyphenyl | Various | 0.35 - 4.6 | - |

| 4i | p-ethoxyphenyl | Various | 0.5 - 20.2 | < 1 |

| 4a | 2'-naphthyl | Various | 0.5 - 73.2 | - |

| 5a | 2'-naphthyl (isomer) | Various | 4 to 630-fold less active than 4a | - |

| CA-4 | - | Various | Similar to 4g and 4i | - |

Note: The antiproliferative activity was evaluated against a panel of cancer cell lines. The tubulin polymerization inhibition assay was conducted with tubulin at a concentration of 10 µM.

Experimental Protocols

A general three-step procedure is employed for the synthesis of these compounds:

-

Condensation: Reaction of an appropriate α-bromo acetophenone with acetamide at elevated temperatures (e.g., 150 °C) to yield the 2-methyl-4-substituted oxazole.

-

Bromination: Chemoselective monobromination at the 5-position of the oxazole ring using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.

-

Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling of the 5-bromooxazole intermediate with a desired boronic acid to introduce the substituent at the 5-position.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents: Tubulin (10 µM), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound at various concentrations.

-

Procedure: a. Pre-incubate the test compound with tubulin in polymerization buffer on ice. b. Initiate polymerization by raising the temperature to 37 °C. c. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. d. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

Anti-inflammatory Applications: Targeting Key Inflammatory Mediators

4,5-Disubstituted oxazoles have also demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

Certain trisubstituted oxazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another important anti-inflammatory mechanism for oxazole derivatives is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide, which have analgesic and anti-inflammatory properties. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to a reduction in pain and inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound Type | Target | Activity Metric | Value | Reference |

| 2,4,5-Trisubstituted oxazole | AQP4 and inflammatory cytokines | IC50 (NCI-H460 cells) | 60 µM (for compound 3a) | [2] |

| 4,5-Diphenyloxazolone derivative | COX-2 | - | Highest selective COX-2 inhibition | [2] |

| Tri-substituted oxazole (MK-4409) | FAAH | - | Potential selective inhibitor | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

-

Reagents: Human recombinant COX-2, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Procedure: a. Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add the reconstituted COX-2 enzyme to the wells. d. Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH. e. Immediately measure the fluorescence (excitation/emission ~535/587 nm) kinetically at 25 °C. f. The IC50 value is calculated as the concentration of the compound that inhibits COX-2 activity by 50%.

Signaling Pathways

4,5-Disubstituted oxazoles can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 4,5-Disubstituted oxazoles have shown promise as effective antibacterial and antifungal compounds.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazole derivatives | Staphylococcus aureus | 4 - 8 | [3] |

| Escherichia coli | 8 - 16 | [3] | |

| Candida albicans | 32 | [3] | |

| Macrooxazoles (from Phoma macrostoma) | Staphylococcus aureus | Weak to moderate activity | [4] |

Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.

-

Reagents and Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL), and the test compound.

-

Procedure: a. Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of the microtiter plate. b. Inoculate each well with the standardized microbial suspension. c. Include a positive control (broth and inoculum, no compound) and a negative control (broth only). d. Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion